molecular formula C42H46O22 B13419246 2',2'',3',3'',3'''4',4''-Heptacetyl 5-Hydroxy Diosmin

2',2'',3',3'',3'''4',4''-Heptacetyl 5-Hydroxy Diosmin

Cat. No.: B13419246
M. Wt: 902.8 g/mol
InChI Key: AHLLVTNGGBIOSS-YNKIJSDASA-N
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Description

2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin is a complex organic compound derived from diosmin, a flavonoid glycoside found primarily in citrus fruits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin typically involves the acetylation of diosmin. The process begins with the extraction of diosmin from natural sources, followed by its purification. The purified diosmin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin involves large-scale extraction and purification of diosmin, followed by its acetylation in batch or continuous reactors. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as chronic venous insufficiency and hemorrhoids.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Vascular Effects: Strengthening blood vessel walls and improving blood flow.

Comparison with Similar Compounds

Similar Compounds

    Diosmin: The parent compound, known for its vascular protective effects.

    Hesperidin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

    Rutin: A flavonoid with comparable biological activities.

Uniqueness

2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin is unique due to its multiple acetyl groups, which enhance its lipophilicity and potentially improve its bioavailability and therapeutic efficacy compared to its parent compound and other similar flavonoids.

Properties

Molecular Formula

C42H46O22

Molecular Weight

902.8 g/mol

IUPAC Name

[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(3R,5S,6S)-3,4,5-triacetyloxy-6-[2-(3-acetyloxy-4-methoxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate

InChI

InChI=1S/C42H46O22/c1-17-35(56-19(3)44)37(58-21(5)46)39(60-23(7)48)41(54-17)53-16-33-36(57-20(4)45)38(59-22(6)47)40(61-24(8)49)42(64-33)62-26-13-27(50)34-28(51)15-30(63-32(34)14-26)25-10-11-29(52-9)31(12-25)55-18(2)43/h10-15,17,33,35-42,50H,16H2,1-9H3/t17-,33?,35+,36+,37+,38?,39+,40-,41+,42+/m0/s1

InChI Key

AHLLVTNGGBIOSS-YNKIJSDASA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OCC2[C@H](C([C@@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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